molecular formula C17H20ClN7S B12371675 [1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine

[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine

Cat. No.: B12371675
M. Wt: 389.9 g/mol
InChI Key: DLWCPNNOJKLNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine is a complex heterocyclic compound that features a unique combination of pyrazolo[3,4-b]pyrazine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazolo[3,4-b]pyrazine core: This can be achieved by cyclization reactions involving hydrazines and diketones or by condensation reactions of pyrazoles with appropriate aldehydes or ketones.

    Introduction of the 3-chloropyridin-4-yl group: This step often involves nucleophilic substitution reactions where a chloropyridine derivative reacts with a suitable nucleophile.

    Attachment of the sulfanyl group: This can be done through thiolation reactions, where a thiol group is introduced to the pyrazolo[3,4-b]pyrazine core.

    Formation of the piperidine ring: This step involves the cyclization of appropriate amine precursors to form the piperidine ring.

    Final assembly: The final step involves coupling the piperidine derivative with the pyrazolo[3,4-b]pyrazine core through amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its interactions with enzymes and receptors, making it a valuable tool in the study of biochemical pathways and mechanisms.

Medicine

Industry

In the industrial sector, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • [1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyridine]
  • [1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrimidine]
  • [1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]triazine]

Uniqueness

The uniqueness of [1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H20ClN7S

Molecular Weight

389.9 g/mol

IUPAC Name

[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine

InChI

InChI=1S/C17H20ClN7S/c1-17(10-19)3-6-25(7-4-17)13-9-21-14-15(22-13)23-24-16(14)26-12-2-5-20-8-11(12)18/h2,5,8-9H,3-4,6-7,10,19H2,1H3,(H,22,23,24)

InChI Key

DLWCPNNOJKLNDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=CN=C3C(=N2)NN=C3SC4=C(C=NC=C4)Cl)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.